3-Chloro-6-[4-(3-methylphenyl)piperazin-1-yl]pyridazine
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Overview
Description
3-Chloro-6-[4-(3-methylphenyl)piperazin-1-yl]pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a chloro group at the 3-position and a 4-m-tolylpiperazin-1-yl group at the 6-position. This compound is of interest due to its potential pharmacological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-[4-(3-methylphenyl)piperazin-1-yl]pyridazine typically involves the reaction of 3-chloropyridazine with 4-m-tolylpiperazine under suitable conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-[4-(3-methylphenyl)piperazin-1-yl]pyridazine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The pyridazine ring can be reduced under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction Reactions: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products include various substituted pyridazines.
Oxidation Reactions: Products include N-oxides of the pyridazine ring.
Reduction Reactions: Products include reduced pyridazine derivatives.
Scientific Research Applications
3-Chloro-6-[4-(3-methylphenyl)piperazin-1-yl]pyridazine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound with applications in treating various diseases.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Industrial Applications: The compound may be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Chloro-6-[4-(3-methylphenyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to the desired pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-(4-phenylpiperazin-1-yl)pyridazine
- 3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine
- 3-Chloro-6-(4-ethylpiperazin-1-yl)pyridazine
Uniqueness
3-Chloro-6-[4-(3-methylphenyl)piperazin-1-yl]pyridazine is unique due to the presence of the 4-m-tolylpiperazin-1-yl group, which can impart distinct pharmacological properties and binding affinities compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C15H17ClN4 |
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Molecular Weight |
288.77 g/mol |
IUPAC Name |
3-chloro-6-[4-(3-methylphenyl)piperazin-1-yl]pyridazine |
InChI |
InChI=1S/C15H17ClN4/c1-12-3-2-4-13(11-12)19-7-9-20(10-8-19)15-6-5-14(16)17-18-15/h2-6,11H,7-10H2,1H3 |
InChI Key |
UZNICTGTVMYVEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NN=C(C=C3)Cl |
Origin of Product |
United States |
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